3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid
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Overview
Description
3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiophene ring substituted with a methyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromo-5-methylthiophene with a suitable organometallic reagent, such as a Grignard reagent.
Alkylation: The thiophene ring is then alkylated using an appropriate alkyl halide to introduce the butanoic acid moiety.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methylthiophen-2-yl)butanoic acid
- 2-Butenoic acid, 3-methyl-
- Butanoic acid, 2-methyl-, 3,7-dimethyl-2,6-octadienyl ester
Uniqueness
3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid is unique due to the specific substitution pattern on the thiophene ring and the presence of the butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14O2S
- Molecular Weight : 198.28 g/mol
- Structure : The compound features a butanoic acid backbone with a methylthiophene substituent, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its structural components:
- Thiophene Ring : The thiophene moiety can participate in various chemical reactions, influencing the compound's reactivity and interactions with biological targets.
- Carboxylic Acid Group : This functional group allows the compound to form hydrogen bonds, facilitating interactions with enzymes and receptors, which may modulate their activity.
Biological Activities
Research indicates several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that compounds with thiophene structures often exhibit antimicrobial properties. Although specific data on this compound is limited, related thiophene derivatives have demonstrated effectiveness against various bacterial strains.
2. Anti-inflammatory Effects
The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Similar compounds have been noted for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
3. Anticonvulsant Activity
Recent research has explored the anticonvulsant properties of similar compounds derived from butanoic acids. While direct studies on this compound are sparse, its structural analogs have shown promise in reducing seizure activity in animal models.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of butanoic acid and evaluating their biological activities found that modifications to the thiophene ring significantly impacted their efficacy as antimicrobial agents. This suggests that this compound could be optimized for enhanced activity through structural modifications.
Case Study 2: Volatile Organic Metabolites (VOMs)
Research into volatile organic metabolites has highlighted the role of sulfur-containing compounds in metabolic pathways related to cancer diagnostics. Although not directly linked to this compound, this context underscores the importance of thiophene derivatives in biological systems and their potential as biomarkers or therapeutic agents in oncology .
Data Table: Comparison of Biological Activities
Properties
Molecular Formula |
C10H14O2S |
---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-methyl-2-(5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)9(10(11)12)8-5-4-7(3)13-8/h4-6,9H,1-3H3,(H,11,12) |
InChI Key |
PYNWNGNYXDVWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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